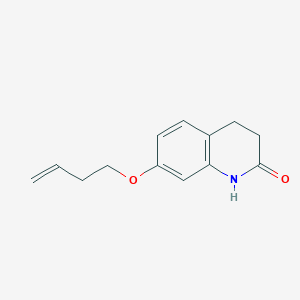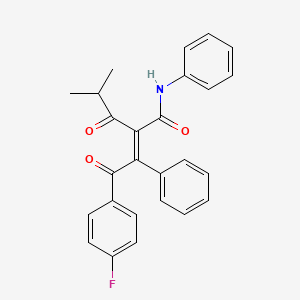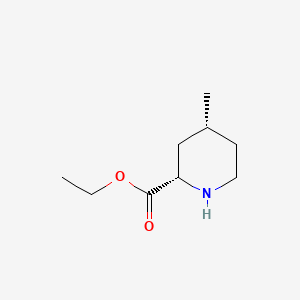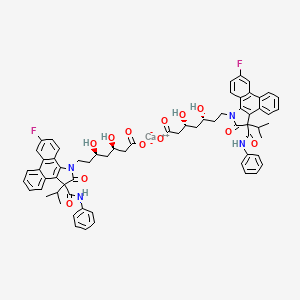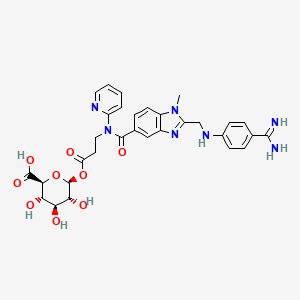
达比加群酯酰基-β-D-葡萄糖醛酸
描述
Dabigatran Acyl-β-D-Glucuronide is a major metabolite of Dabigatran, an orally administered thrombin inhibitor. This compound plays a significant role in the anticoagulant effects of Dabigatran, although it exhibits a weaker inhibitory effect on thrombin generation compared to its parent compound . Dabigatran Acyl-β-D-Glucuronide is formed through the glucuronidation of Dabigatran, a process that enhances its solubility and facilitates its excretion from the body .
科学研究应用
达比加群酯酰-β-D-葡萄糖醛酸在科学研究中有多种应用,特别是在药理学和毒理学领域。它的一些主要应用包括:
药代动力学和药效学研究: 研究人员使用达比加群酯酰-β-D-葡萄糖醛酸来研究达比加群的药代动力学和药效学。
抗凝研究: 达比加群酯酰-β-D-葡萄糖醛酸用于研究达比加群及其代谢产物的抗凝作用。
药物代谢研究: 该化合物用于研究达比加群的代谢途径以及 UGT 酶在其代谢中的作用.
作用机制
达比加群酯酰-β-D-葡萄糖醛酸通过抑制凝血酶发挥作用,凝血酶是凝血级联反应中的关键酶。凝血酶催化纤维蛋白原转化为纤维蛋白,导致血栓形成。 通过抑制凝血酶,达比加群酯酰-β-D-葡萄糖醛酸可防止血栓形成并降低血栓栓塞事件的风险 . 该化合物与游离凝血酶和血栓结合凝血酶均结合,使其在各种临床环境中均有效 .
生化分析
Biochemical Properties
Dabigatran Acyl-beta-D-glucuronide interacts with several enzymes and proteins in the body. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . This interaction involves the glucuronidation of the carboxylate moiety of dabigatran .
Cellular Effects
Dabigatran Acyl-beta-D-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by increasing the activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma .
Molecular Mechanism
The molecular mechanism of Dabigatran Acyl-beta-D-glucuronide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin and impairing the clotting process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dabigatran Acyl-beta-D-glucuronide change over time. It undergoes non-enzymatic acyl-migration in aqueous solution, resulting in the formation of the 2-O-, 3-O-, and 4-O-acylglucuronides .
Metabolic Pathways
Dabigatran Acyl-beta-D-glucuronide is involved in the metabolic pathway of dabigatran. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 .
准备方法
合成路线和反应条件: 达比加群酯酰-β-D-葡萄糖醛酸的合成涉及达比加群的葡萄糖醛酸化。 该反应由尿苷 5'-二磷酸葡萄糖醛酸转移酶 (UGT) 酶催化,特别是 UGT1A9、UGT2B7 和 UGT2B15 . 该反应通常发生在肝脏和肠道,这些酶在这些器官中大量存在。 葡萄糖醛酸化过程涉及将葡萄糖醛酸部分转移到达比加群的羧基上,从而形成达比加群酯酰-β-D-葡萄糖醛酸 .
工业生产方法: 达比加群酯酰-β-D-葡萄糖醛酸的工业生产遵循与合成路线类似的原理。该过程涉及使用人肝脏和肠道微粒体来催化葡萄糖醛酸化反应。 反应条件经过优化,以确保最终产物的产率高和纯度高 .
化学反应分析
反应类型: 达比加群酯酰-β-D-葡萄糖醛酸主要经历水解和酰基转移反应。 这些反应对其代谢和排泄至关重要 .
常见试剂和条件:
主要形成的产物:
水解: 达比加群和葡萄糖醛酸.
酰基转移: 各种酰化产物,具体取决于受体分子.
相似化合物的比较
达比加群酯酰-β-D-葡萄糖醛酸与其它的类似化合物相比是独特的,因为它具有特殊的葡萄糖醛酸化途径以及作为达比加群主要代谢产物的角色。一些类似的化合物包括:
利伐沙班: 另一种直接凝血酶抑制剂,但它不像达比加群那样进行葡萄糖醛酸化.
阿哌沙班: 与利伐沙班类似,它是一种具有不同代谢途径的直接凝血酶抑制剂.
依度沙班: 另一种具有不同代谢谱的直接凝血酶抑制剂.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZFDMHIDSUHPI-KWONYSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747409 | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015167-40-4 | |
| Record name | Dabigatran 1-acylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABIGATRAN 1-ACYLGLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Accurately measuring low concentrations of drugs and their metabolites in complex biological samples like plasma presents a significant analytical challenge. The research article describes a novel three-step stacking capillary electrophoresis (CE) method for the determination of Dabigatran and its active metabolite, Dabigatran acyl-beta-D-glucuronide, in human plasma []. This method, utilizing field-amplified sample injection, sweeping, and analyte focusing by micellar collapse (FASI-sweeping-AFMC), enables the detection of Dabigatran at concentrations as low as 25.2 ng mL−1 in real human plasma samples []. This highlights the method's sensitivity and applicability for clinical assays requiring accurate quantification of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


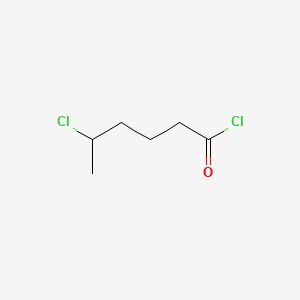
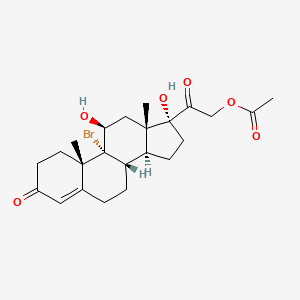
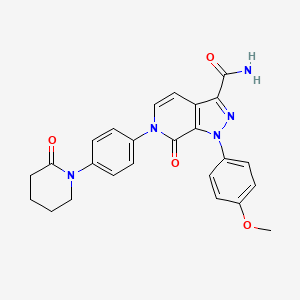
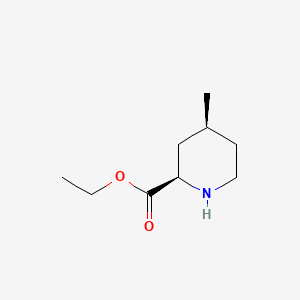
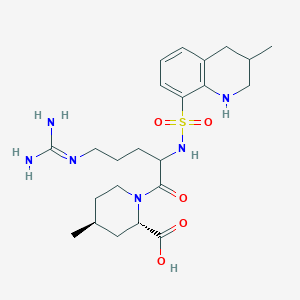
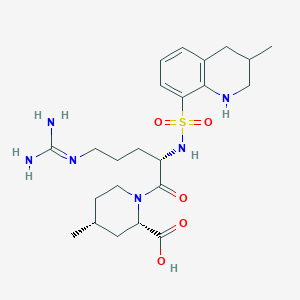
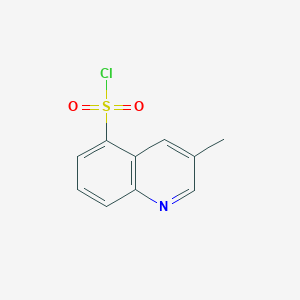
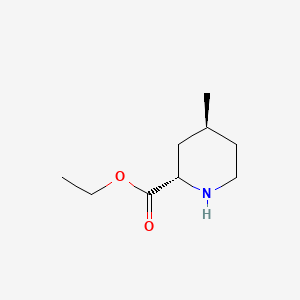
![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)
